

Comparative Analysis of Elinzanetant (PubChem CID: 16063568) for Vasomotor Symptoms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,9-Dimethylnaphtho[2,3-
b]thiophene

Cat. No.: B098931

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

Introduction:

This guide provides a comparative analysis of Elinzanetant (PubChem CID: 16063568), a dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.^{[1][2][3]} Information for the originally requested PubChem CID 611415 could not be found; therefore, this guide focuses on Elinzanetant as a relevant example of a compound in late-stage clinical development for this indication. The guide compares Elinzanetant with a relevant alternative, Fezolinetant, a selective NK3 receptor antagonist.^{[4][5][6]} Data is presented to aid researchers, scientists, and drug development professionals in understanding the performance, mechanisms of action, and clinical profiles of these compounds.

Data Presentation: Quantitative Comparison of Elinzanetant and Fezolinetant

The following tables summarize key quantitative data for Elinzanetant and Fezolinetant, focusing on their pharmacological targets and clinical efficacy in treating vasomotor symptoms.

Table 1: Pharmacodynamic Properties

Compound	Target(s)	Binding Affinity (Ki)	Mechanism of Action
Elinzanetant	NK1 and NK3 Receptors	Data not publicly available. Described as a potent antagonist.	Dual antagonist of NK1 and NK3 receptors. By blocking these receptors, it is thought to modulate neuronal activity in the hypothalamus involved in thermoregulation. [1] [2]
Fezolinetant	NK3 Receptor	~19.9 - 22.1 nmol/L	Selective antagonist of the NK3 receptor. It blocks the binding of neurokinin B (NKB) to KNDy neurons, which helps to restore thermoregulatory balance. [7]

Table 2: Clinical Efficacy in Phase 3 Trials for Moderate to Severe Vasomotor Symptoms

Compound	Clinical Trial(s)	Dosage	Key Efficacy Endpoint	Results
Elinzanetant	OASIS 1 & 2	120 mg once daily	Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12. [8][9]	Statistically significant reduction in the frequency and severity of VMS compared to placebo.[10]
Fezolinetant	SKYLIGHT 1 & 2	30 mg and 45 mg once daily	Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12. [11][12][13]	Both doses significantly reduced the frequency and severity of VMS compared to placebo.[4][6][7]

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to neurokinin receptors, which would be used to generate data such as the K_i values presented in Table 1.

Objective: To determine the inhibitory constant (K_i) of a test compound for the NK1 and NK3 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing human NK1 or NK3 receptors.
- Radioligand with high affinity and selectivity for the target receptor (e.g., a radiolabeled version of a known antagonist).

- Test compound (e.g., Elinzanetant).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of the test compound in the assay buffer.
 - Prepare the radioligand solution at a concentration typically near its K_d value.
 - Thaw the cell membrane preparations on ice and resuspend in the assay buffer to a predetermined protein concentration.
- Assay Setup:
 - In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.
 - For determining total binding, omit the test compound.
 - For determining non-specific binding, add a high concentration of a known, non-labeled antagonist.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

- Filtration:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the test compound concentration.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial Protocol for Vasomotor Symptoms (Summarized from OASIS 1 & 2 Trials for Elinzanetant)

This protocol provides a summary of the design for a Phase 3 clinical trial to evaluate the efficacy and safety of a compound for treating vasomotor symptoms.

Objective: To assess the efficacy and safety of Elinzanetant (120 mg once daily) compared to placebo in postmenopausal women with moderate to severe vasomotor symptoms.^{[8][9]}

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][14]

Participant Population:

- Postmenopausal women aged 40-65 years.[9]
- Experiencing a minimum of 50 moderate to severe VMS per week.[9]

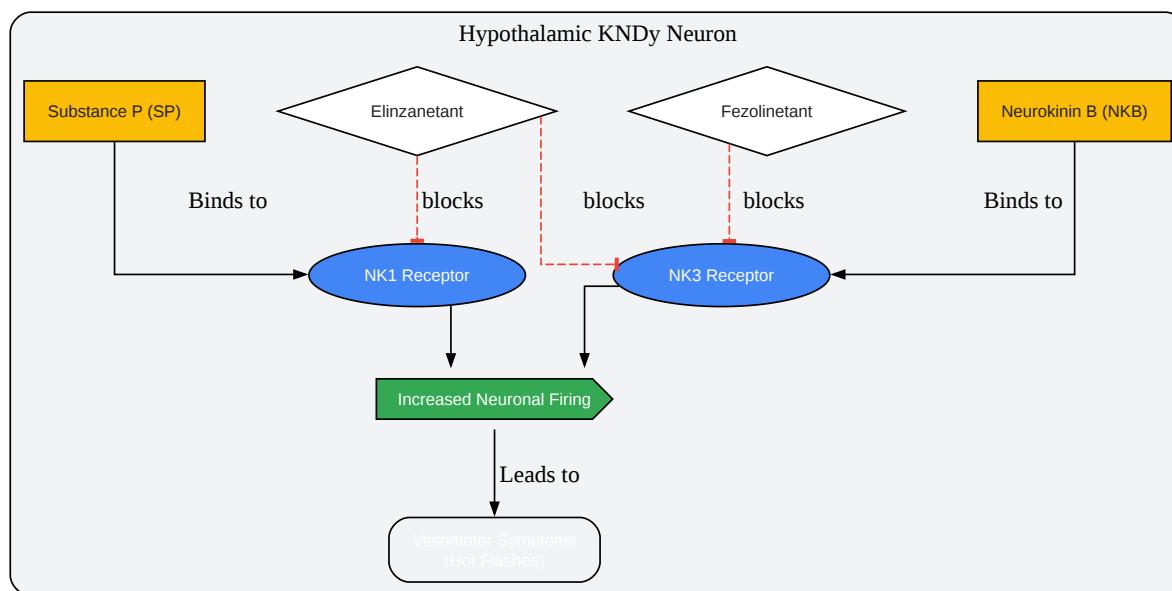
Treatment:

- Treatment Group: Oral Elinzanetant (120 mg) once daily for 26 weeks.[14][15]
- Control Group: Matching placebo once daily for 12 weeks, followed by Elinzanetant (120 mg) once daily for 14 weeks.[14][15]

Endpoints:

- Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.[8]
- Key Secondary Endpoints:
 - Mean change from baseline in a sleep disturbance questionnaire score at week 12.
 - Mean change from baseline in a menopause-related quality of life questionnaire total score at week 12.

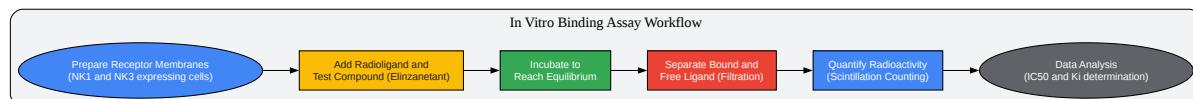
Data Collection:


- Participants record the frequency and severity of their VMS in an electronic daily diary.
- Questionnaires are used to assess sleep disturbance and quality of life at baseline and specified follow-up visits.
- Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Statistical Analysis:

- The primary and key secondary endpoints are analyzed using a mixed model for repeated measures.[8]

Mandatory Visualizations


Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Elinzanetant and Fezolinetant on KNDy neurons.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elinzanetant - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. What is the mechanism of action of fezolinetant? [astellasanswers.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the neurokinin 3 receptor antagonist fezolinetant on patient-reported outcomes in postmenopausal women with vasomotor symptoms: results of a randomized, placebo-controlled, double-blind, dose-ranging study (VESTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of OASIS 1 and 2: phase 3 clinical trials assessing the efficacy and safety of elinzanetant for the treatment of vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]

- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Analysis of Elinzanetant (PubChem CID: 16063568) for Vasomotor Symptoms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098931#cross-referencing-experimental-data-with-pubchem-cid-611415>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com